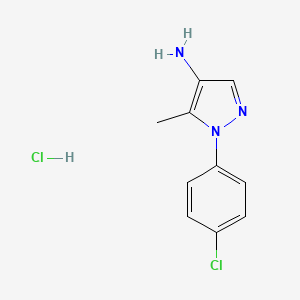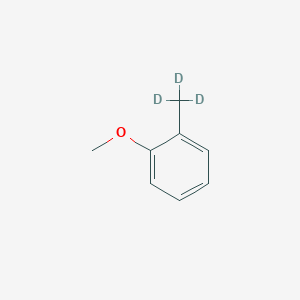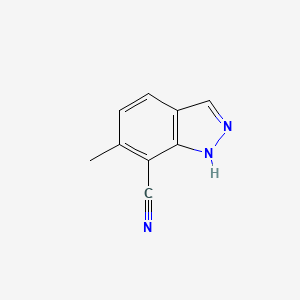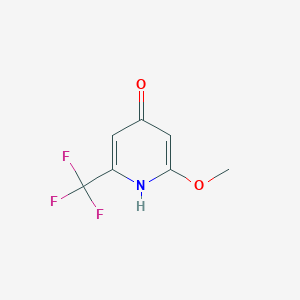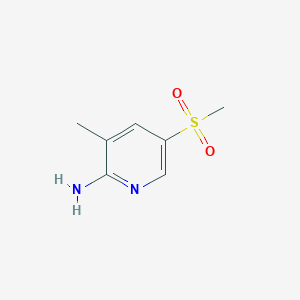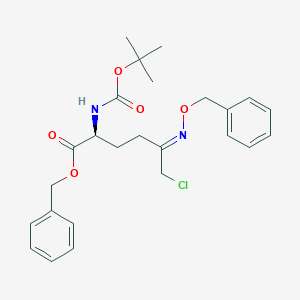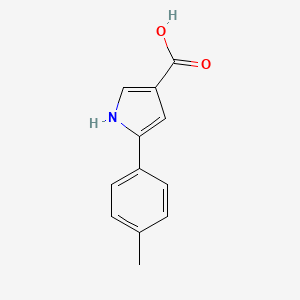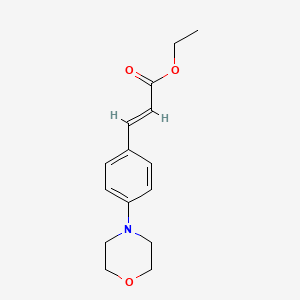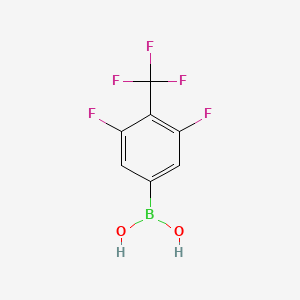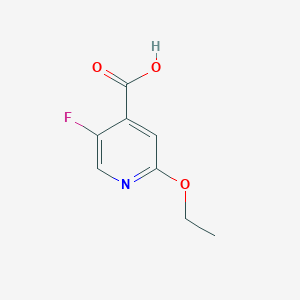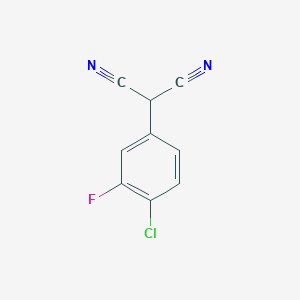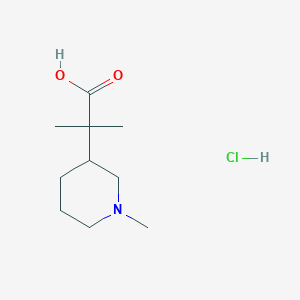
2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride
説明
“2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride” is a chemical compound . It is a solid substance and its molecular formula is C10H20ClNO2 .
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. For “2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride”, the InChI code is 1S/C9H17NO2/c1-7-5-3-4-6-10(7)8(2)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) . This code provides a unique identifier for the molecular structure.科学的研究の応用
Corrosion Inhibition
Schiff bases derived from L-Tryptophan, which may include compounds similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, have been studied for their ability to inhibit corrosion of stainless steel in acidic environments. These compounds exhibit good inhibition efficiency and adhere to the stainless steel surface, following Langmuir's adsorption isotherm (Vikneshvaran & Velmathi, 2017).
Medical Research - NMDA Antagonist
Research into N-methyl-D-aspartate (NMDA) receptor antagonists, which often involves compounds structurally related to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, has indicated that these substances can be effective in protecting against glutamate toxicity in cultured hippocampal neurons. This has implications for neurological research and potential therapeutic applications (Butler et al., 1998).
Biochemical Applications
Amino acid derivatives, when coupled with compounds like 3-(Naphthalen-1-ylamino)propanoic acid, have shown strong fluorescence characteristics. Such derivatives, when combined with molecules structurally similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, may be applicable in biological assays due to their strong fluorescence in certain conditions (Frade et al., 2007).
Solar Cell Applications
In molecular engineering for solar cell applications, organic sensitizers that comprise donor and electron-conducting groups have been designed. These sensitizers, which may involve structures related to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, show high efficiency in converting photon energy to electrical current when anchored onto TiO2 film (Kim et al., 2006).
Oxidation Reactions in Organic Chemistry
In organic chemistry, specific compounds have been utilized in catalyzed alcohol oxidation systems. These systems, which may include compounds similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, demonstrate the ability to oxidize alcohols to carbonyl compounds with high efficiency and are environmentally friendly due to the use of recyclable reagents (Li & Zhang, 2009).
Crystal Structure and Phase Transition Studies
Studies have been conducted on the crystal structure and phase transition behaviors of compounds, including those structurally similar to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride. These studies explore the dielectric properties and phase transitions, providing insights into the material's properties at different temperatures (Shi et al., 2015).
Peptide Synthesis in Biochemistry
In the field of biochemistry, the preparation of C-terminal thioester peptides has been explored using Fmoc chemistry. This involves the use of 2-hydroxy-3-mercapto-propionic acid and 2-methylpiperidine, which may be related to 2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride, allowing for smooth conversion of precursor peptides under mild conditions (Liu & Mayer, 2013).
Safety And Hazards
特性
IUPAC Name |
2-methyl-2-(1-methylpiperidin-3-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-10(2,9(12)13)8-5-4-6-11(3)7-8;/h8H,4-7H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJHVHHMQPNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCCN(C1)C)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(1-methylpiperidin-3-yl)propanoic acid hydrochloride | |
CAS RN |
1803562-31-3 | |
| Record name | 3-Piperidineacetic acid, α,α,1-trimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803562-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





